An In-Depth Technical Guide to 5-Bromo-2-(3-methylpiperidin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2-(3-methylpiperidin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
A Note on the Target Compound: Initial searches for the specific regioisomer "5-Bromo-2-(2-methylpiperidin-1-yl)aniline" did not yield a specific CAS number or dedicated research data, suggesting it is a less common or sparsely documented chemical entity. This guide will therefore focus on the closely related and well-documented isomer, 5-Bromo-2-(3-methylpiperidin-1-yl)aniline (CAS No. 1016806-74-8) . The principles, synthetic methodologies, and applications discussed herein are highly relevant and readily adaptable for the 2-methyl isomer, should it become a synthetic target.
Introduction: A Versatile Scaffold for Medicinal Chemistry
5-Bromo-2-(3-methylpiperidin-1-yl)aniline is a substituted aniline derivative that serves as a valuable building block for researchers in drug discovery and organic synthesis. Its structure combines three key features that make it a versatile scaffold:
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An Aniline Moiety: The primary amine group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and diazotization.
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A Brominated Aromatic Ring: The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore the chemical space around the core structure.
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A Substituted Piperidine Ring: The 3-methylpiperidine group imparts specific steric and electronic properties, influencing the compound's solubility, lipophilicity, and conformational preferences. Such saturated heterocycles are prevalent in many approved drugs, often contributing to improved pharmacokinetic profiles.
This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the potential applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical and Structural Properties
A clear understanding of a compound's properties is fundamental to its application in research. The key data for 5-Bromo-2-(3-methylpiperidin-1-yl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 1016806-74-8 | [1] |
| Molecular Formula | C₁₂H₁₇BrN₂ | |
| Molecular Weight | 269.18 g/mol | |
| IUPAC Name | 5-Bromo-2-(3-methylpiperidin-1-yl)aniline | |
| Appearance | Predicted: Solid (powder or crystals) | |
| Storage Temperature | Room Temperature |
Synthesis Methodology: A Modern Approach via Catalysis
The construction of the C-N bond between the aniline ring and the piperidine moiety is the key step in synthesizing this molecule. While classical methods exist, the Buchwald-Hartwig amination stands out as the state-of-the-art approach for its efficiency, functional group tolerance, and relatively mild conditions.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[4]
A plausible and efficient two-step synthetic route starting from commercially available 2,5-dibromonitrobenzene is detailed below.
Experimental Protocol: Synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)aniline
Step 1: Buchwald-Hartwig Amination to form 1-(4-Bromo-2-nitrophenyl)-3-methylpiperidine
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromonitrobenzene (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and a suitable phosphine ligand such as Xantphos or BINAP (0.04-0.08 eq).[4]
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Solvent and Reagents: Add anhydrous toluene as the solvent, followed by 3-methylpiperidine (1.2 eq). Finally, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[4][5]
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Reaction Conditions: Heat the mixture with stirring to 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
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Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to form 5-Bromo-2-(3-methylpiperidin-1-yl)aniline
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Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or methanol.
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Reducing Agent: Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction Conditions: If using SnCl₂, the reaction is typically stirred at an elevated temperature (e.g., 60-70 °C) for several hours. For catalytic hydrogenation, the reaction is stirred under a balloon of H₂ at room temperature.
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Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is neutralized with a base (e.g., aqueous NaOH solution) and extracted with an organic solvent. The organic layer is dried and concentrated. The final product can be purified by column chromatography or recrystallization to yield 5-Bromo-2-(3-methylpiperidin-1-yl)aniline.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound via two key steps.
Applications in Drug Discovery and Development
Bromoaniline derivatives are cornerstone building blocks in medicinal chemistry.[6][7] The title compound is no exception, offering multiple avenues for the synthesis of complex molecules with potential therapeutic value.
Role as a Versatile Intermediate
The primary application of 5-Bromo-2-(3-methylpiperidin-1-yl)aniline is as an intermediate in multi-step syntheses. The differential reactivity of the two functional groups—the primary amine and the aryl bromide—allows for selective, stepwise elaboration of the molecule.
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Amine Functionalization: The aniline amine can be readily acylated or sulfonated to introduce a variety of side chains, a common strategy in the development of kinase inhibitors.
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Aryl Bromide Cross-Coupling: The bromo group can be subjected to Suzuki coupling to introduce new aryl or heteroaryl rings, or Sonogashira coupling to add alkyne linkers. This allows for the exploration of structure-activity relationships (SAR) at this position.
Logical Flow for Library Synthesis
The strategic placement of its functional groups makes this compound an ideal starting point for creating a library of related compounds for high-throughput screening.
Caption: Orthogonal synthesis paths for creating a chemical library.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar bromoaniline compounds, the following hazards should be considered:
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a dry, cool place.
Conclusion
5-Bromo-2-(3-methylpiperidin-1-yl)aniline is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its combination of a reactive aniline moiety, a versatile aryl bromide handle for cross-coupling, and a drug-like piperidine fragment makes it an attractive starting point for the synthesis of novel bioactive compounds. The modern synthetic methods available, particularly the Buchwald-Hartwig amination, allow for its efficient and reliable production, empowering researchers to build complex molecular architectures in the quest for next-generation therapeutics.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
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ScienceScholar. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
Sources
- 1. 1016806-74-8|5-Bromo-2-(3-methylpiperidin-1-yl)aniline|BLDpharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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